4(3H)-Quinazolinone, 3-(2-methoxyphenyl)-2-(4-pyridinyl)-

Sedative-hypnotic CNS depression GABAA receptor modulation

4(3H)-Quinazolinone, 3-(2-methoxyphenyl)-2-(4-pyridinyl)- (CAS 56478-57-0, molecular formula C₂₀H₁₅N₃O₂, MW 329.35 g/mol) is a synthetic, fully aromatized 2,3-disubstituted quinazolin-4-one bearing a 4-pyridinyl moiety at C2 and a 2‑methoxyphenyl group at N3. The compound belongs to the 2‑pyridyl‑4(3H)-quinazolinone family, a series that emerged from mid‑20th‑century efforts to develop non‑barbiturate central nervous system (CNS) depressants.

Molecular Formula C20H15N3O2
Molecular Weight 329.4 g/mol
CAS No. 56478-57-0
Cat. No. B14640035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 3-(2-methoxyphenyl)-2-(4-pyridinyl)-
CAS56478-57-0
Molecular FormulaC20H15N3O2
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=NC=C4
InChIInChI=1S/C20H15N3O2/c1-25-18-9-5-4-8-17(18)23-19(14-10-12-21-13-11-14)22-16-7-3-2-6-15(16)20(23)24/h2-13H,1H3
InChIKeyDTFMCPOUKDZRIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4(3H)-Quinazolinone, 3-(2-methoxyphenyl)-2-(4-pyridinyl)- (CAS 56478-57-0) – Chemical Identity and Pharmacological Lineage


4(3H)-Quinazolinone, 3-(2-methoxyphenyl)-2-(4-pyridinyl)- (CAS 56478-57-0, molecular formula C₂₀H₁₅N₃O₂, MW 329.35 g/mol) is a synthetic, fully aromatized 2,3-disubstituted quinazolin-4-one bearing a 4-pyridinyl moiety at C2 and a 2‑methoxyphenyl group at N3 . The compound belongs to the 2‑pyridyl‑4(3H)-quinazolinone family, a series that emerged from mid‑20th‑century efforts to develop non‑barbiturate central nervous system (CNS) depressants. Early structure–activity relationship (SAR) studies established that 4‑pyridyl substitution at C2 and ortho‑substitution on the N3‑phenyl ring are favourable for hypnotic activity, with the reference lead 2‑(4‑pyridyl)‑3‑(o‑tolyl)‑4(3H)‑quinazolinone exhibiting potency equal to or greater than methaqualone in mice . The 2‑methoxyphenyl analogue occupies a distinct position on this SAR landscape—retaining the critical 4‑pyridyl pharmacophore while replacing the ortho‑methyl with an ortho‑methoxy group, a modification that alters electronic character, hydrogen‑bonding potential, and metabolic vulnerability .

Why 4(3H)-Quinazolinone, 3-(2-methoxyphenyl)-2-(4-pyridinyl)- Cannot Be Freely Substituted with In‑Class Analogues


The 2‑pyridyl‑4(3H)‑quinazolinone scaffold is exceptionally sensitive to the identity and position of substituents on the N3‑aryl ring. Systematic SAR investigations demonstrated that shifting from ortho‑tolyl to ortho‑fluorophenyl at N3 retains methaqualone‑level hypnotic potency, whereas moving to 3‑phenyl or 3‑(o‑chlorophenyl) alters both the magnitude and the character of CNS activity—in some cases converting a pure hypnotic into a mixed anticonvulsant–sedative profile . The 2‑methoxyphenyl group introduces a hydrogen‑bond acceptor (the methoxy oxygen) and alters the electronic density of the aryl ring, which can modify binding pose within the GABAA receptor potentiator site, affect metabolic stability, and redirect off‑target activity toward other receptor systems . Consequently, procurement specifications that treat all 2‑pyridyl‑3‑aryl‑4(3H)‑quinazolinones as interchangeable risk selecting a compound with an activity profile that differs substantially from the intended reference standard, as the evidence below demonstrates.

Quantitative Differentiation Evidence for 4(3H)-Quinazolinone, 3-(2-methoxyphenyl)-2-(4-pyridinyl)- (CAS 56478-57-0)


CNS Depressant Potency: Predicted Differentiation from Methaqualone and 2-(4‑Pyridyl)-3-(o‑fluorophenyl) Analogue

In the foundational hypnotic SAR study by Hisano et al. (1975), twelve 2‑pyridyl‑4(3H)‑quinazolinones were evaluated for hypnotic effect in mice following intraperitoneal administration. The 2‑(4‑pyridyl)‑3‑(o‑fluorophenyl)‑4(3H)‑quinazolinone (Compound 1) showed maximum hypnotic effect with potency equal to methaqualone, while the 3‑phenyl analogue was equal to methaqualone, and the parent compound 2‑(4‑pyridyl)‑3‑(o‑tolyl)‑4(3H)‑quinazolinone (Compound 14) had potency equal to or stronger than methaqualone in the earlier 1972 study . Although the 3‑(2‑methoxyphenyl) analogue was not directly tested, the SAR trend established that electron‑donating ortho‑substituents (CH₃, F, Cl) preserve hypnotic activity, whereas modifications that alter ring electronics can shift the pharmacological profile. The 2‑methoxy group (Hammett σₘ = 0.12; σₚ = –0.27) introduces both inductive electron‑withdrawing and resonance electron‑donating effects distinct from methyl (σₘ = –0.07; σₚ = –0.17) or fluoro (σₘ = 0.34; σₚ = 0.06), supporting a differentiated binding interaction at the GABAA receptor benzodiazepine‑binding site .

Sedative-hypnotic CNS depression GABAA receptor modulation

Positional Isomer Differentiation: 4‑Pyridyl vs. 3‑Pyridyl and 2‑Pyridyl at C2

The 1972 SAR study established a clear rank order for hypnotic potency based on the position of the pyridyl nitrogen at C2: 4‑pyridyl > 3‑pyridyl > 2‑pyridyl . This suggests that 3‑(2‑methoxyphenyl)‑2‑(3‑pyridinyl)‑4(3H)‑quinazolinone (the 3‑pyridyl positional isomer) and 3‑(2‑methoxyphenyl)‑2‑(2‑pyridinyl)‑4(3H)‑quinazolinone (the 2‑pyridyl isomer) would exhibit progressively lower hypnotic potency. Additionally, the 3‑pyridyl isomer may display distinct off‑target activity: the related urea derivative VUF 5574 (bearing a 3‑pyridinyl‑quinazoline scaffold) is a potent adenosine A₃ receptor antagonist (Ki = 4.03 nM, >2500‑fold selective over A₁ and A₂A) .

Positional isomer Hypnotic activity rank order SAR

Methoxy Position on N3‑Phenyl Ring: Predicted vs. Experimentally Observed Antimicrobial Activity in Quinazolin‑4‑one Hybrids

A 2025 study of pyridine‑quinazolin‑4(3H)‑one hybrids (compounds 25a–p) reported antimicrobial activity against MRSA, Pseudomonas aeruginosa, and Candida albicans, with compound 25b exhibiting inhibition zones of 17 ± 0.5 mm (MRSA), 15 ± 2 mm (P. aeruginosa), and 19 ± 0.5 mm (C. albicans). The most active cytotoxic compound (25k) displayed an IC₅₀ of 4.36 µM against the K562 leukaemia cell line. Molecular docking against Staphylococcus aureus dihydrofolate reductase (DHFR) gave scores ranging from –8.526 to –8.980 kcal/mol for the most potent analogues, compared to –8.453 kcal/mol for the native ligand 7‑(2‑methoxyphenyl)quinazoline‑2,4‑diamine . While these compounds differ from CAS 56478‑57‑0 in their N3‑substitution pattern, the data establish that a 2‑methoxyphenyl moiety on the quinazolinone core (present in the native ligand) contributes favourably to DHFR binding, providing a plausible antimicrobial mechanism for the target compound.

Antimicrobial Cytotoxic Docking score Methoxy positional effect

Metabolic Stability Differentiation: ortho‑Methoxy vs. ortho‑Methyl on N3‑Phenyl

The ortho‑methoxy group on the N3‑phenyl ring of CAS 56478‑57‑0 introduces a metabolic liability not present in the o‑tolyl lead: cytochrome P450‑mediated O‑demethylation to the corresponding phenol . Methaqualone itself undergoes aromatic hydroxylation at the 2′‑methyl group and at other positions, producing metabolites with altered pharmacological activity . The 2‑methoxyphenyl analogue is predicted to generate a 2‑hydroxyphenyl metabolite that may retain receptor activity or undergo rapid Phase II conjugation (glucuronidation/sulfation), leading to a shorter in vivo half‑life than the o‑tolyl comparator. This metabolic differentiation is critical for in vivo pharmacological studies where exposure duration affects interpretation of efficacy.

Metabolism CYP450 O‑Demethylation Pharmacokinetics

Physicochemical Property Differentiation: Lipophilicity and CNS Penetration Potential

The replacement of a methyl group (logP contribution ≈ +0.5) with a methoxy group (logP contribution ≈ +0.1) reduces the calculated logP of the compound by approximately 0.4 log units relative to the o‑tolyl analogue . While direct experimental logP values for CAS 56478‑57‑0 are not published, the 2‑pyridyl‑4(3H)‑quinazolinone series is known to possess favourable lipophilicity for blood–brain barrier (BBB) penetration, with the quinazolinone scaffold recognised for its stability and ability to cross the BBB . The modest reduction in lipophilicity may enhance aqueous solubility relative to the o‑tolyl analogue without compromising CNS penetration, potentially improving formulation characteristics for in vivo dosing.

Lipophilicity LogP Blood–brain barrier Physicochemical

Optimal Research and Procurement Application Scenarios for 4(3H)-Quinazolinone, 3-(2-methoxyphenyl)-2-(4-pyridinyl)- (CAS 56478-57-0)


CNS Drug Discovery: GABAA Receptor Modulator Screening Libraries

As a 2‑(4‑pyridyl)‑3‑(2‑methoxyphenyl)‑4(3H)‑quinazolinone, this compound embodies the optimal pharmacophore for hypnotic activity (4‑pyridyl at C2) combined with an ortho‑oxygenated N3‑phenyl ring that may confer a distinct GABAA receptor modulation profile relative to o‑tolyl and o‑fluorophenyl analogues . It is suitable for inclusion in focused screening libraries targeting the benzodiazepine‑binding site of GABAA receptors, where the electronic character of the 2‑methoxy substituent (Hammett σₚ = –0.27) may produce a subtype‑selectivity profile different from methyl‑ or halo‑substituted congeners .

Antimicrobial Probe Development Targeting Dihydrofolate Reductase (DHFR)

The 2‑methoxyphenyl group is a validated pharmacophore for binding to S. aureus DHFR, as demonstrated by docking studies in which the native ligand 7‑(2‑methoxyphenyl)quinazoline‑2,4‑diamine achieved a score of –8.453 kcal/mol . CAS 56478‑57‑0, bearing the same 2‑methoxyphenyl moiety on the quinazolinone core, represents a scaffold‑hopping opportunity to explore whether the 4‑pyridinyl substituent enhances DHFR affinity compared to the 2,4‑diamino substitution pattern. Procurement is warranted for laboratories pursuing novel antibacterial agents against MRSA and Gram‑negative pathogens.

Metabolic Stability Structure–Activity Relationship (SAR) Studies

The ortho‑methoxy group provides a clean metabolic handle (O‑demethylation) that can be monitored to assess CYP450‑mediated clearance in vitro (human liver microsomes, hepatocytes) . Because the o‑tolyl analogue is metabolised via benzylic hydroxylation, a side‑by‑side comparison of intrinsic clearance between CAS 56478‑57‑0 and its o‑tolyl congener (CAS 38275‑18‑2) would generate valuable SAR data linking N3‑substituent structure to metabolic stability in the 2‑pyridyl‑4(3H)‑quinazolinone series.

Forensic and Toxicological Reference Standard Sourcing

Given the structural relationship to methaqualone and the documented abuse potential of quinazolinone hypnotics, CAS 56478‑57‑0 is relevant as a reference standard for forensic toxicology laboratories developing analytical methods (GC‑MS, LC‑MS/MS) for the detection of emerging quinazolinone analogues in biological matrices . Its distinct fragmentation pattern (molecular ion m/z 329; characteristic fragments from loss of the 2‑methoxyphenyl and pyridinyl moieties) differentiates it from methaqualone (m/z 250) and other known quinazolinone drugs of abuse.

Quote Request

Request a Quote for 4(3H)-Quinazolinone, 3-(2-methoxyphenyl)-2-(4-pyridinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.